6-Chloro-3-methyl-[1,2]oxazolo[4,5-b]pyrazine
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Overview
Description
6-Chloro-3-methyl-[1,2]oxazolo[4,5-b]pyrazine is a heterocyclic compound that features both oxazole and pyrazine rings.
Preparation Methods
The synthesis of 6-Chloro-3-methyl-[1,2]oxazolo[4,5-b]pyrazine typically involves cyclization reactions. One common method includes the reaction of 3-chloro-2-methylpyrazine with appropriate reagents to form the oxazole ring . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperatures .
Chemical Reactions Analysis
6-Chloro-3-methyl-[1,2]oxazolo[4,5-b]pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can occur, often using reagents like sodium hydroxide or halogenating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
6-Chloro-3-methyl-[1,2]oxazolo[4,5-b]pyrazine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-3-methyl-[1,2]oxazolo[4,5-b]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are a subject of ongoing research .
Comparison with Similar Compounds
6-Chloro-3-methyl-[1,2]oxazolo[4,5-b]pyrazine can be compared with other heterocyclic compounds such as:
Oxazole derivatives: These compounds share the oxazole ring and exhibit similar chemical reactivity.
Pyrazine derivatives: Compounds with the pyrazine ring also show comparable biological activities and synthetic routes.
The uniqueness of this compound lies in its combined oxazole and pyrazine rings, which confer distinct chemical and biological properties .
Properties
CAS No. |
41230-55-1 |
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Molecular Formula |
C6H4ClN3O |
Molecular Weight |
169.57 g/mol |
IUPAC Name |
6-chloro-3-methyl-[1,2]oxazolo[4,5-b]pyrazine |
InChI |
InChI=1S/C6H4ClN3O/c1-3-5-6(11-10-3)9-4(7)2-8-5/h2H,1H3 |
InChI Key |
LDPYCGYJKYNSPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=NC(=CN=C12)Cl |
Origin of Product |
United States |
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